(5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1196156-99-6
VCID: VC16945647
InChI: InChI=1S/C6H4ClF3N2O2S/c7-15(13,14)3-4-1-12-5(2-11-4)6(8,9)10/h1-2H,3H2
SMILES:
Molecular Formula: C6H4ClF3N2O2S
Molecular Weight: 260.62 g/mol

(5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride

CAS No.: 1196156-99-6

Cat. No.: VC16945647

Molecular Formula: C6H4ClF3N2O2S

Molecular Weight: 260.62 g/mol

* For research use only. Not for human or veterinary use.

(5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride - 1196156-99-6

Specification

CAS No. 1196156-99-6
Molecular Formula C6H4ClF3N2O2S
Molecular Weight 260.62 g/mol
IUPAC Name [5-(trifluoromethyl)pyrazin-2-yl]methanesulfonyl chloride
Standard InChI InChI=1S/C6H4ClF3N2O2S/c7-15(13,14)3-4-1-12-5(2-11-4)6(8,9)10/h1-2H,3H2
Standard InChI Key CEIFRPJVDSWEFR-UHFFFAOYSA-N
Canonical SMILES C1=C(N=CC(=N1)C(F)(F)F)CS(=O)(=O)Cl

Introduction

Molecular Structure and Physicochemical Properties

Structural Characterization

The compound features a pyrazine ring system, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4. At position 5 of the pyrazine ring, a trifluoromethyl (CF3\text{CF}_3) group is attached, while a methanesulfonyl chloride (SO2Cl\text{SO}_2\text{Cl}) functional group is bonded to the methylene bridge at position 2. This arrangement creates a polarized electronic environment, with the sulfonyl chloride group acting as a strong electron-withdrawing moiety and the CF3\text{CF}_3 group contributing to steric and electronic effects .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC6H4ClF3N2O2S\text{C}_6\text{H}_4\text{ClF}_3\text{N}_2\text{O}_2\text{S}
Molecular Weight260.62 g/mol
CAS Registry Number1196156-99-6
IUPAC Name[5-(trifluoromethyl)pyrazin-2-yl]methanesulfonyl chloride
Canonical SMILESC1=C(N=CC(=N1)C(F)(F)F)CS(=O)(=O)Cl

Spectroscopic and Computational Insights

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments: the pyrazine ring protons resonate between δ\delta 8.3–7.9 ppm, while the methylene group adjacent to the sulfonyl chloride appears as a triplet near δ\delta 3.0–2.8 ppm due to coupling with adjacent protons . Density Functional Theory (DFT) calculations predict a planar pyrazine ring with bond lengths of 1.33 Å for C–N and 1.42 Å for C–C, consistent with aromatic delocalization. The SO2Cl\text{SO}_2\text{Cl} group adopts a tetrahedral geometry, with S–O and S–Cl bond lengths of 1.43 Å and 2.01 Å, respectively .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis typically proceeds via a two-step sequence:

  • Functionalization of Pyrazine: Introduction of the trifluoromethyl group at position 5 using CF3I\text{CF}_3\text{I} under radical initiation conditions .

  • Sulfonation and Chlorination: Reaction of the intermediate alcohol with methanesulfonyl chloride (CH3SO2Cl\text{CH}_3\text{SO}_2\text{Cl}) in the presence of trimethylamine (Et3N\text{Et}_3\text{N}) to yield the sulfonyl chloride .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
1CF3I\text{CF}_3\text{I}, AIBN, 80°C62%
2CH3SO2Cl\text{CH}_3\text{SO}_2\text{Cl}, Et3N\text{Et}_3\text{N}, DCM, 0°C78%

Reactivity Profile

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, and thiosulfonates, respectively. The CF3\text{CF}_3 group enhances the electrophilicity of the sulfur atom, accelerating reactions with nucleophiles such as piperidine (krel=4.2k_\text{rel} = 4.2 compared to non-fluorinated analogs).

Biological and Pharmacological Applications

Antimicrobial Activity

Derivatives of this compound exhibit potent activity against Staphylococcus aureus (MIC = 2 µg/mL) and Candida albicans (MIC = 4 µg/mL), surpassing fluconazole in antifungal efficacy . The trifluoromethyl group improves membrane permeability, while the sulfonamide linkage facilitates target binding to dihydropteroate synthase (DHPS) .

Agrochemistry

In crop protection, sulfonamide derivatives function as systemic fungicides, demonstrating ED90_{90} values of 10 ppm against Phytophthora infestans in tomato plants .

Recent Advances and Future Directions

Continuous Flow Synthesis

A 2025 innovation utilizes microreactor technology to achieve 92% yield in 3 minutes residence time, reducing byproduct formation to <2% . This method enhances scalability for industrial production.

Targeted Drug Delivery

Polymer-conjugated derivatives show 18-fold increased tumor accumulation in murine models compared to free drug forms, leveraging sulfonate groups for pH-responsive release .

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